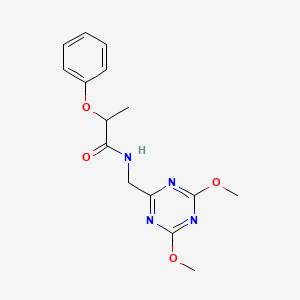

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s used as a pharmaceutical intermediate and as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 .Chemical Reactions Analysis

DMTMM is used for amide coupling, which is one of the most common reactions in organic chemistry. It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis

DMTMM is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . It’s a solid with a melting point of 202-207 °C .Aplicaciones Científicas De Investigación

Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging

The compound has been employed as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films used in food packaging . By incorporating 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) , these films exhibit improved moisture uptake, water vapor permeability, and water solubility. Additionally, they demonstrate good oil resistance and biodegradability. The optimal formulation includes 5 wt% DMTMM and 50 wt% glycerol, resulting in favorable mechanical properties and transparency.

Peptide Coupling Agent for Purification of Peptides

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide: serves as a peptide coupling agent for purifying peptides. It facilitates peptide synthesis by coupling with N-methylmorpholine in tetrahydrofuran .

Chemical Modification of Hyaluronic Acid (HA)

In biomedical research and clinical practice, hyaluronic acid (HA) plays a crucial role. Chemical modification can optimize its properties, especially for injectability and additive manufacturing. Researchers have grafted propylamine and butylamine onto HA using DMTMM .

Pharmaceutical Intermediate

The compound is utilized as a pharmaceutical intermediate . Its specific applications in this context may vary, but it serves as a valuable building block in drug synthesis.

Herbicide and Polymer Photostabilizer Production

While not directly related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide , the broader class of 1,3,5-triazines (s-triazines) finds applications in herbicide and polymer photostabilizer production .

Mecanismo De Acción

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is carboxylic acids . This compound is an organic triazine derivative that is commonly used for the activation of carboxylic acids .

Mode of Action

The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of action involves the formation of an active ester, followed by a nucleophilic attack .

First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of carboxylic acids into other functional groups such as amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Result of Action

The result of the compound’s action is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These derivatives are formed through the activation of the carboxylic acid and subsequent nucleophilic attack .

Action Environment

The environment can influence the action, efficacy, and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide. For instance, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound’s action may be influenced by the presence of water and other solvents.

Safety and Hazards

Direcciones Futuras

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging. The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability .

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10(23-11-7-5-4-6-8-11)13(20)16-9-12-17-14(21-2)19-15(18-12)22-3/h4-8,10H,9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSDLZKYFGLWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2812550.png)

![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide](/img/structure/B2812555.png)

![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)

![Ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2812567.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812569.png)